4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its imidazole ring, which is a common structural motif in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with imidazole-4-carboxamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve a one-step synthesis from commercially available precursors. For instance, hypoxanthine can be used as a starting material, which undergoes hydrolysis and subsequent cyclization to yield this compound . This method is efficient and cost-effective, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of imidazole-5-carboxylic acid derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized as a catalyst in various chemical reactions and as an additive in petrochemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. One notable target is the AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The compound stimulates AMPK activity, leading to increased metabolic activity and potential therapeutic effects in conditions such as diabetes and cardiac ischemia .
Vergleich Mit ähnlichen Verbindungen
4-Amino-1H-imidazole-5-carboxamide: Shares the imidazole ring structure but lacks the cyclopropyl group.
5-Amino-1H-imidazole-4-carboxamide: Another similar compound with slight structural variations.
5-Aminoimidazole-4-carbonitrile: Contains a cyano group instead of the carboxamide group.
Uniqueness: The presence of the cyclopropyl group in 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds
Eigenschaften
Molekularformel |
C7H10N4O |
---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
5-amino-3-cyclopropylimidazole-4-carboxamide |
InChI |
InChI=1S/C7H10N4O/c8-6-5(7(9)12)11(3-10-6)4-1-2-4/h3-4H,1-2,8H2,(H2,9,12) |
InChI-Schlüssel |
BDTQNTANSOWNFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C=NC(=C2C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.